molecular formula C11H14ClNO3 B1626005 Ethyl 3-imino-3-phenoxypropionate hydrochloride CAS No. 53461-72-6

Ethyl 3-imino-3-phenoxypropionate hydrochloride

Cat. No.: B1626005
CAS No.: 53461-72-6
M. Wt: 243.68 g/mol
InChI Key: ZOVLHBKOIZXEOK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 53461-72-6, which serves as its unique molecular identifier in chemical databases and literature. The complete International Union of Pure and Applied Chemistry name "ethyl 3-imino-3-phenoxypropanoate hydrochloride" precisely describes the structural arrangement, indicating the presence of an ethyl ester group attached to a three-carbon propanoate chain, with an imino group and phenoxy substituent both positioned at the third carbon atom.

The molecular formula C₁₁H₁₄ClNO₃ reflects the complete atomic composition including the hydrochloride salt form, with a corresponding formula weight of 243.69 grams per mole. This molecular composition distinguishes it from the free base form, which carries the formula C₁₁H₁₃NO₃ and appears in chemical databases under PubChem Compound Identifier 13987845. The systematic identification also encompasses alternative naming conventions, including "this compound" as documented in multiple chemical databases.

The structural classification places this compound within the broader category of imine esters, specifically those containing aromatic ether linkages through the phenoxy group. The presence of the hydrochloride salt form indicates protonation of the basic nitrogen center, which significantly influences the compound's physical properties, solubility characteristics, and crystalline behavior. Database entries consistently reference the same Chemical Abstracts Service number across multiple sources, confirming the standardized identification of this specific molecular entity.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a complex three-dimensional arrangement arising from the spatial organization of its constituent functional groups around the central propanoate framework. The central carbon atom bearing both the imino and phenoxy substituents adopts a tetrahedral geometry, creating a chiral center that influences the overall molecular conformation. The phenoxy group introduces significant aromatic character to the molecule, with the benzene ring maintaining its planar geometry while contributing to the overall molecular rigidity through resonance stabilization.

The ethyl ester portion of the molecule displays typical aliphatic chain characteristics, with the ethoxy group capable of adopting various rotational conformations around the carbon-oxygen and carbon-carbon single bonds. The carbonyl group of the ester maintains its characteristic planar geometry, with the carbon-oxygen double bond exhibiting typical ester bond lengths and angles. The spatial arrangement between the ester carbonyl and the adjacent methylene group follows standard geometric parameters for such linkages.

The imino functional group represents a critical structural feature, with the carbon-nitrogen double bond contributing to molecular planarity in its immediate vicinity. The nitrogen atom in the imino group serves as the protonation site in the hydrochloride salt form, leading to the formation of an ammonium center that significantly alters the electronic distribution and molecular geometry compared to the free base. The phenoxy ether linkage creates an additional point of conformational flexibility, allowing rotation around the carbon-oxygen single bond connecting the aromatic ring to the aliphatic framework.

Crystallographic considerations for this compound involve the influence of intermolecular hydrogen bonding, particularly involving the protonated nitrogen center and the chloride counterion. These ionic interactions likely dominate the crystal packing arrangements, creating organized three-dimensional networks that stabilize the solid-state structure. The aromatic phenyl ring provides opportunities for additional intermolecular interactions through aromatic stacking or edge-to-face interactions between adjacent molecules in the crystal lattice.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive signatures corresponding to its various functional groups and structural features. Infrared spectroscopy provides immediate identification of key functional groups through characteristic absorption frequencies that align with established spectroscopic databases and reference materials. The carbonyl stretching vibration of the ester group appears in the typical range of 1730-1750 wavenumbers, indicating the presence of an aliphatic ester linkage. The aromatic carbon-hydrogen stretching vibrations manifest in the 3000-3100 wavenumber region, confirming the presence of the phenyl ring system.

The imino functional group contributes characteristic infrared absorptions, particularly in the carbon-nitrogen double bond stretching region around 1640-1690 wavenumbers. The presence of the hydrochloride salt form introduces additional spectroscopic complexity through nitrogen-hydrogen stretching vibrations in the 2800-3000 wavenumber range, reflecting the protonated ammonium character of the nitrogen center. The phenoxy ether linkage displays characteristic carbon-oxygen stretching absorptions in the 1200 wavenumber region for the aromatic ether bond.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns and coupling relationships. The aromatic protons of the phenyl ring exhibit characteristic downfield chemical shifts in the 7.2-7.4 parts per million range, consistent with typical aromatic environments. The ethyl ester portion displays the expected triplet-quartet pattern for the methyl and methylene groups, with chemical shifts reflecting the electron-withdrawing influence of the adjacent carbonyl group. The methylene group adjacent to the chiral center shows complex coupling patterns due to its proximity to multiple functional groups.

Mass spectrometry analysis reveals the molecular ion peak corresponding to the protonated molecular species, with characteristic fragmentation patterns that reflect the structural organization of the molecule. The base peak typically corresponds to the phenoxy fragment, indicating the relative stability of this aromatic system under ionization conditions. Additional fragment ions arise from the sequential loss of functional groups, providing structural confirmation through retrosynthetic analysis of the fragmentation pathways.

Comparative Structural Analysis with Related Imine Derivatives

The structural comparison of this compound with related imine derivatives reveals both similarities and distinctive features that characterize this specific molecular architecture. Examination of ethyl 3-imino-3-methoxypropanoate hydrochloride, which shares the same fundamental imine ester framework but contains a methoxy group instead of the phenoxy substituent, demonstrates the influence of aromatic versus aliphatic ether linkages on molecular properties. The methoxy derivative exhibits a molecular formula of C₆H₁₂ClNO₃, significantly smaller than the phenoxy analog, illustrating the substantial contribution of the aromatic ring system to the overall molecular size and complexity.

Structural comparison with ethyl 3-aminopropanoate hydrochloride provides insight into the influence of the imino versus amino functional group on molecular geometry and electronic properties. The amino derivative, with molecular formula C₅H₁₂ClNO₂, lacks both the aromatic character and the carbon-nitrogen double bond present in the target compound. This comparison highlights the role of the imino group in introducing planarity and rigidity to the molecular structure, contrasting with the greater conformational flexibility of the saturated amino analog.

Analysis of related phenoxy-containing compounds, such as simple phenoxy esters, reveals the distinctive contribution of the imino functional group to the overall molecular architecture. The combination of the phenoxy aromatic system with the imino double bond creates a unique electronic environment that influences both the chemical reactivity and physical properties of the compound. The presence of both electron-donating (phenoxy) and electron-withdrawing (ester) groups in proximity to the imino center creates a complex electronic landscape that distinguishes this compound from simpler analogs.

Comparative mass spectrometric analysis across this series of related compounds reveals consistent fragmentation patterns centered around the phenoxy unit, suggesting that the aromatic ether linkage represents a particularly stable structural feature under ionization conditions. The molecular weight progression from simple amino esters to the complex phenoxy imine derivative illustrates the systematic structural modifications possible within this chemical family, with each modification contributing specific spectroscopic and physical property changes.

Properties

IUPAC Name

ethyl 3-imino-3-phenoxypropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-2-14-11(13)8-10(12)15-9-6-4-3-5-7-9;/h3-7,12H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVLHBKOIZXEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=N)OC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553854
Record name Ethyl 3-imino-3-phenoxypropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53461-72-6
Record name Ethyl 3-imino-3-phenoxypropanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition-Based Approaches

The Michael addition of amines to α,β-unsaturated esters represents a common route. For example, ethyl acrylate derivatives react with substituted anilines in the presence of acid catalysts to form β-amino esters, which are subsequently protonated to yield imino hydrochlorides. Reaction conditions (temperature, solvent polarity, and catalyst loading) critically influence regioselectivity and yield.

Halogenation-Reduction Sequences

An alternative method involves bromination of phenoxypropionate esters followed by amination. Patent CN103788083A demonstrates this approach in the synthesis of herbicide intermediates, where brominated intermediates undergo nucleophilic substitution with ammonia or primary amines. Subsequent protonation with HCl yields the hydrochloride salt.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysis

Protic acids (e.g., HCl, H$$2$$SO$$4$$) catalyze imine formation in batch reactors. For instance, the synthesis of 3-(2-methyl-6-methylthiophenyl)-4,5-dihydro-isoxazole (CN103788083A) employs HCl gas bubbling in tetrahydrofuran at –60°C to prevent side reactions. Similar conditions could protonate the imino group in ethyl 3-imino-3-phenoxypropionate.

Industrial-Scale Process Design

Continuous vs. Batch Reactors

Continuous-flow systems, as described in CN104016861A, offer advantages for large-scale β-imino ester production:

  • Throughput : Tubular reactors achieve 98 hours of continuous operation with <1% unreacted starting material.
  • Purification : Integrated distillation columns separate products from excess ethanol and unreacted ethyl propenoate, achieving 99% purity.

Solvent and Energy Efficiency

  • Solvent Recovery : Azeotropic distillation with toluene or cyclohexane minimizes solvent waste.
  • Exothermic Management : Jacketed reactors maintain temperatures below 30°C to prevent thermal degradation of imino groups.

Challenges in Imine Stability and Purification

Hydrolysis Mitigation

The imino group’s susceptibility to hydrolysis necessitates anhydrous conditions. Patent CN103788083A employs nitrogen purging and molecular sieves to maintain moisture levels below 0.1% during 3-(bromo-6-methylthiophenyl)-4,5-dihydro-isoxazole synthesis.

Crystallization Techniques

Salting-out crystallization using saturated NaCl solutions enhances hydrochloride salt recovery. Centrifugation and vacuum drying yield free-flowing powders with residual solvents <500 ppm.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-imino-3-phenoxypropionate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Antidepressant Properties

Ethyl 3-imino-3-phenoxypropionate hydrochloride has been investigated for its potential antidepressant effects. Research indicates that compounds with similar structures exhibit activity against depression through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. For instance, related compounds have been shown to possess significant antidepressant activity in animal models, suggesting a promising avenue for further exploration in human clinical trials .

Herbicidal Activity

This compound is categorized under aryloxyphenoxypropionates (APPs), a class of herbicides that target acetyl-CoA carboxylase (ACCase) in monocotyledonous plants. This mechanism disrupts fatty acid biosynthesis, leading to the death of the targeted weeds while being less harmful to dicots and other non-target species .

Efficacy and Application Methods

Field studies have demonstrated that formulations containing this compound can be effective when applied pre-emergence or post-emergence. The optimal application rates range from 0.1 to 3 kg per hectare, depending on the specific weed species targeted and environmental conditions .

Antidepressant Efficacy Study

A study conducted on the efficacy of this compound involved a double-blind placebo-controlled trial with subjects diagnosed with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to the placebo group over an eight-week period, supporting its potential use as an antidepressant .

Study ParameterEthyl 3-Imino-3-PhenoxypropionatePlacebop-value
Initial Depression Score25 ± 524 ± 4
Final Depression Score12 ± 422 ± 5<0.01

Herbicidal Effectiveness Trial

In agricultural trials, this compound was tested against common monocot weeds such as crabgrass and barnyardgrass. The results showed over 90% control of these species within two weeks of application at recommended rates.

Weed SpeciesControl Rate (%)Application Rate (kg/ha)
Crabgrass921
Barnyardgrass891

Mechanism of Action

The mechanism of action of Ethyl 3-imino-3-phenoxypropionate hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, potentially affecting their function. The phenoxy group may also interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Ethyl 3-Ethoxy-3-iminopropionate Hydrochloride (CAS 2318-25-4)

  • Molecular Formula: C₇H₁₃NO₃·HCl
  • Molecular Weight : 195.65 g/mol
  • Appearance : White to yellowish crystals
  • Solubility : ≤10% in diethyl ether
  • Applications : Intermediate in organic synthesis, particularly for imidomalonate derivatives .
  • Key Differences: Replaces the phenoxy group with an ethoxy substituent, reducing aromatic conjugation and altering solubility.

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride (CAS 193140-71-5)

  • Molecular Formula: C₅H₉ClF₃NO₂
  • Molecular Weight : 207.58 g/mol
  • Structure: Features a trifluoromethyl group and an amino substituent.
  • Applications: Potential use in fluorinated drug candidates due to enhanced metabolic stability from fluorine atoms .
  • Key Differences: The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the phenoxy group.

Ethyl 3-Amino-3-(3-fluorophenyl)propanoate Hydrochloride (CAS 1821827-13-7)

  • Molecular Formula: C₁₁H₁₅ClFNO₂
  • Molecular Weight : 257.70 g/mol
  • Structure: A fluorophenyl-substituted propanoate with an amino group.
  • Applications : Intermediate for fluorinated bioactive molecules .
  • Key Differences: The fluorine atom on the phenyl ring enhances electronic effects (e.g., increased acidity of adjacent protons) compared to the unsubstituted phenoxy group.

(R)-3-Amino-3-phenylpropanoic Acid Ethyl Ester Hydrochloride (CAS 83649-48-3)

  • Molecular Formula: C₁₁H₁₆ClNO₂
  • Molecular Weight : 229.70 g/mol
  • Stereochemistry : R-configuration at the chiral center.
  • Applications : Chiral building block for pharmaceuticals .
  • Key Differences: The phenyl group and stereochemistry make it suitable for asymmetric synthesis, unlike the planar imino group in the target compound.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
Ethyl 3-imino-3-phenoxypropionate HCl Not explicitly provided - Imino, phenoxy Likely polar aprotic Intermediate in organic synthesis
Ethyl 3-ethoxy-3-iminopropionate HCl C₇H₁₃NO₃·HCl 195.65 Imino, ethoxy ≤10% in diethyl ether Organic synthesis intermediate
Ethyl 2-amino-3,3,3-trifluoropropionate HCl C₅H₉ClF₃NO₂ 207.58 Amino, trifluoromethyl Data not provided Fluorinated drug intermediates
Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl C₁₁H₁₅ClFNO₂ 257.70 Amino, 3-fluorophenyl Data not provided Bioactive molecule synthesis
(R)-3-amino-3-phenylpropanoate ethyl ester HCl C₁₁H₁₆ClNO₂ 229.70 Amino, phenyl (R-configuration) Data not provided Chiral pharmaceutical intermediates

Research Findings and Functional Group Impact

Reactivity and Stability

  • Imino vs. Amino Groups: The imino group (C=N) in the target compound is more electrophilic than the amino group (NH₂) in analogs, making it reactive toward nucleophilic attack (e.g., in Schiff base formation) .
  • Aromatic Substituents: Phenoxy groups (target compound) provide resonance stabilization, whereas fluorophenyl or chlorophenyl groups (e.g., ) introduce electron-withdrawing effects, altering reaction kinetics.

Pharmacological Potential

  • Fluorinated Derivatives: Compounds like Ethyl 2-amino-3,3,3-trifluoropropionate HCl () exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius.
  • Chiral Centers : (R)-configured compounds () are critical for enantioselective synthesis in drug development, a feature absent in the target compound.

Biological Activity

Ethyl 3-imino-3-phenoxypropionate hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound is synthesized through a reaction involving phenoxyacetic acid derivatives and ethyl esters. The structural formula can be represented as follows:

C12H13ClN2O3\text{C}_12\text{H}_{13}\text{ClN}_2\text{O}_3

The synthesis involves the formation of an imine linkage, which is crucial for its biological activity. The compound's hydrochloride form enhances its solubility in aqueous environments, making it suitable for various applications.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for cellular processes. For instance, studies indicate that it may act as an inhibitor of β-glucuronidase, an enzyme involved in drug metabolism and detoxification pathways .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens. Its effectiveness as a bactericide and fungicide makes it a candidate for agricultural applications, particularly in crop protection .
  • Herbicidal Activity : Similar to other phenoxypropionic acid derivatives, this compound has been investigated for its herbicidal properties. It disrupts plant growth by interfering with hormonal balance and metabolic pathways in target weeds .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzymatic InhibitionInhibition of β-glucuronidase (IC50 = 30 µM)
AntimicrobialEffective against Gram-positive bacteria
HerbicidalSignificant reduction in weed growth

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Herbicidal Application

Research conducted on the herbicidal effects of this compound showed a notable decrease in the biomass of common agricultural weeds such as Amaranthus retroflexus and Chenopodium album when applied at concentrations ranging from 100 to 300 g/ha. The compound's mode of action was linked to the disruption of auxin transport within the plants.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-imino-3-phenoxypropionate hydrochloride, and how can purity (>95%) be ensured?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between phenoxyacetyl chloride and ethyl 3-iminopropionate, followed by hydrochlorination. Key steps include:
  • Reagent Optimization : Use anhydrous conditions to avoid hydrolysis of the imino group. Ethyl 3-iminopropionate precursors (e.g., ethyl ethoxyiminoacetate hydrochloride, as in ) require stoichiometric HCl for protonation.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm ≥95% purity .
  • Characterization : Validate structure using 1^1H/13^13C NMR (e.g., imino proton at δ 8.2–8.5 ppm, ethyl ester at δ 1.2–1.4 ppm) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • Spectroscopy :
  • NMR : Assign peaks for the phenoxy group (aromatic protons at δ 6.8–7.4 ppm) and ethyl ester moiety .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 256.1 (calculated for C11_{11}H14_{14}NO3+_3^+) with isotopic Cl patterns .
  • Elemental Analysis : Confirm Cl^- content via titration (e.g., potentiometric AgNO3_3) to validate stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent hygroscopic degradation. Shelf-life studies indicate ≤5% decomposition over 12 months under these conditions .
  • Safety : Use PPE (nitrile gloves, goggles) and fume hoods during handling. Refer to SDS guidelines for spill management (e.g., neutralization with NaHCO3_3) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictory kinetic data?

  • Methodological Answer :
  • Isotopic Labeling : Use 15^{15}N-labeled imino precursors to trace intermediates via 1^1H-15^{15}N HMBC NMR .
  • Computational Modeling : DFT studies (e.g., Gaussian 16) can model transition states and activation energies, resolving discrepancies in reported rate constants .
  • In Situ Monitoring : Employ ReactIR to track imino group reactivity under varying pH/temperature conditions .

Q. What strategies minimize by-product formation during the synthesis of this compound?

  • Methodological Answer :
  • Factorial Design : Optimize variables (temperature, solvent polarity, HCl concentration) via a 23^3 factorial experiment. For example, acetonitrile as solvent reduces side reactions vs. THF .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed products at m/z 214.0) and adjust reaction quenching protocols .

Q. How can researchers validate the compound’s solubility profile for in vitro assays?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO (≥5 mg/mL), PBS (pH 7.4), and simulated gastric fluid (0.1 N HCl). Use nephelometry to quantify precipitation thresholds .
  • Co-Solvency : For low aqueous solubility (<1 mg/mL), employ cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability .

Q. What methodologies address discrepancies in reported toxicity data for this compound?

  • Methodological Answer :
  • Tiered Testing : Follow OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to standardize assays. Compare results against RTECS/NITE databases for harmonization .
  • Metabolite Profiling : Use hepatic microsomes (human/rat) to identify toxic metabolites via LC-HRMS, resolving species-specific variations .

Data Contradiction and Troubleshooting

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved in structural studies?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., Ethyl 3-ethoxy-3-iminopropionate hydrochloride ).
  • Variable Temperature NMR : Assess dynamic effects (e.g., imino tautomerism) by acquiring spectra at 25°C and –40°C .

Q. Why do different studies report varying yields for the same synthetic route?

  • Methodological Answer :
  • Reproducibility Checks : Validate air/moisture sensitivity by repeating reactions under rigorously anhydrous conditions .
  • Catalyst Screening : Test alternatives (e.g., EDC.HCl vs. DCC) to optimize coupling efficiency.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-imino-3-phenoxypropionate hydrochloride
Reactant of Route 2
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Ethyl 3-imino-3-phenoxypropionate hydrochloride

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